molecular formula C10H10N2O2 B1316126 2-Methyl-2-(3-nitrophenyl)propanenitrile CAS No. 915394-28-4

2-Methyl-2-(3-nitrophenyl)propanenitrile

Cat. No. B1316126
CAS RN: 915394-28-4
M. Wt: 190.2 g/mol
InChI Key: FYRQAESAYXPEBZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Methyl-2-(3-nitrophenyl)propanenitrile is C10H10N2O2 . The InChI code is 1S/C10H10N2O2/c1-10(2,7-11)8-4-3-5-9(6-8)12(13)14/h3-6H,1-2H3 .


Physical And Chemical Properties Analysis

2-Methyl-2-(3-nitrophenyl)propanenitrile is a solid at room temperature . It has a molecular weight of 190.2 and a boiling point of 307.4±17.0 °C at 760 mmHg .

Scientific Research Applications

Environmental Science

Lastly, 2-Methyl-2-(3-nitrophenyl)propanenitrile can be studied for its environmental fate and behavior. Understanding its degradation pathways and products can inform the assessment of its potential environmental risks and benefits, contributing to safer chemical management practices.

Each of these applications leverages the unique chemical structure of 2-Methyl-2-(3-nitrophenyl)propanenitrile to fulfill specific roles in scientific research, showcasing the compound’s versatility and importance across multiple disciplines .

Safety and Hazards

The compound is labeled with the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

2-methyl-2-(3-nitrophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-10(2,7-11)8-4-3-5-9(6-8)12(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRQAESAYXPEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573879
Record name 2-Methyl-2-(3-nitrophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(3-nitrophenyl)propanenitrile

CAS RN

915394-28-4
Record name 2-Methyl-2-(3-nitrophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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